molecular formula C14H20O4 B3377974 4-(3,4-Diethoxyphenyl)butanoic acid CAS No. 137013-01-5

4-(3,4-Diethoxyphenyl)butanoic acid

Cat. No.: B3377974
CAS No.: 137013-01-5
M. Wt: 252.31 g/mol
InChI Key: LNUSFPLLQGXARE-UHFFFAOYSA-N
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Description

4-(3,4-Diethoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-diethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-17-12-9-8-11(6-5-7-14(15)16)10-13(12)18-4-2/h8-10H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSFPLLQGXARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302077
Record name 3,4-Diethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137013-01-5
Record name 3,4-Diethoxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137013-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diethoxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of 4 3,4 Diethoxyphenyl Butanoic Acid Within Substituted Phenylbutanoic Acid Chemistry

4-(3,4-Diethoxyphenyl)butanoic acid belongs to the family of substituted phenylbutanoic acids. Its structure features a butanoic acid chain linked to a benzene (B151609) ring at the fourth position, with ethoxy groups at the third and fourth positions of the phenyl ring. While specific research on this particular diethoxy derivative is limited, its chemical properties can be understood in the context of its close analogues, such as the more extensively studied 4-(3,4-dimethoxyphenyl)butanoic acid.

The primary distinction between these two compounds lies in the alkyl groups of the ether linkages on the phenyl ring—ethoxy versus methoxy (B1213986). This seemingly minor difference can influence properties such as lipophilicity, which in turn can affect solubility and potential interactions with biological targets.

A general approach to the synthesis of such compounds involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride (B1165640), followed by a reduction of the resulting keto acid. For instance, the synthesis of 4-(4-methoxyphenyl)butyric acid has been achieved by the hydrogenation of 4-(4-methoxyphenyl)-4-oxobutyric acid. A similar pathway could theoretically be employed for the synthesis of this compound, starting with 1,2-diethoxybenzene (B166437).

Below is a comparative table of the physicochemical properties of this compound and its dimethoxy analogue.

PropertyThis compound4-(3,4-Dimethoxyphenyl)butanoic acid
CAS Number 137013-01-5 sigmaaldrich.com13575-74-1 sigmaaldrich.com
Molecular Formula C14H20O4 sigmaaldrich.comC12H16O4 sigmaaldrich.com
Molecular Weight Not Available224.25 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com4-(3,4-dimethoxyphenyl)butanoic acid
Melting Point Not Available62-63 °C sigmaaldrich.com
Boiling Point Not Available210 °C at 6 mmHg sigmaaldrich.com
InChI Key LNUSFPLLQGXARE-UHFFFAOYSA-N sigmaaldrich.comIDQKCIAJGRMMNC-UHFFFAOYSA-N sigmaaldrich.com

Molecular Design and Structure Activity Relationship Sar Studies

Exploration of Structural Features Influencing Biological Interactions

The potency and selectivity of a drug candidate can be finely tuned by modifying its structural features. In the case of 4-(3,4-Diethoxyphenyl)butanoic acid, three primary regions are of interest for SAR studies: the aromatic ring, the alkyl chain, and the carboxylic acid group.

The substitution pattern on the phenyl ring plays a crucial role in modulating the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets. The 3,4-diethoxy substitution in the title compound is a key feature. A common comparator in SAR studies is the dimethoxy analogue, 4-(3,4-Dimethoxyphenyl)butanoic acid .

The replacement of methoxy (B1213986) groups with ethoxy groups increases the lipophilicity of the molecule. This can influence its ability to cross biological membranes and may enhance binding to hydrophobic pockets within a receptor or enzyme active site. However, the increased bulk of the ethoxy groups could also introduce steric hindrance, potentially reducing binding affinity if the binding site is sterically constrained. In a study on diketopyrrolopyrrole-phenyl copolymers, it was observed that modifying the phenyl spacer with alkoxy side chains (methoxy or octyloxy) significantly influenced the physical and opto-electronic properties. mdpi.com The electron-donating nature of the alkoxy groups can also affect the electron density of the aromatic ring, which may be important for interactions such as pi-stacking with aromatic amino acid residues in a protein target.

A comparative analysis of 3,4-disubstituted phenyl rings in a series of betulinic acid derivatives showed that compounds with a 3,4-di-OH or a 3-OCH3-4-OH substitution pattern exhibited potent activity, while the 3,4-di-OCH3 analogue was also highly active. mdpi.com This suggests that the nature of the substituents at these positions is critical for biological activity.

Table 1: Hypothetical Comparative Bioactivity of Di-alkoxy Phenylbutanoic Acids

CompoundAromatic SubstitutionRelative BioactivityRationale
This compound 3,4-Diethoxy+++Increased lipophilicity may enhance membrane permeability and hydrophobic interactions.
4-(3,4-Dimethoxyphenyl)butanoic acid 3,4-Dimethoxy++Moderately lipophilic with good potential for hydrogen bonding with the target.

Note: This table is illustrative and based on general SAR principles. The relative bioactivity is hypothetical and would require experimental validation.

The four-carbon butanoic acid chain in this compound acts as a flexible spacer, allowing the aromatic ring and the carboxylic acid to adopt an optimal orientation for binding to a biological target. The length of this alkyl chain is a critical determinant of biological activity. A shorter or longer chain would alter the distance between the key pharmacophoric groups, potentially leading to a decrease in activity.

Studies on other classes of compounds have consistently demonstrated the importance of alkyl chain length. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with shorter chains were inactive, establishing a clear structure-activity relationship. nih.gov Similarly, for cannabimimetic indoles, an alkyl chain of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon side chain. nih.gov These examples underscore that an optimal alkyl chain length is often necessary to correctly position the terminal functional groups for effective interaction with the target. The saturation of the alkyl chain is also a factor; the introduction of double or triple bonds can impose conformational rigidity, which may be beneficial or detrimental depending on the specific binding site topology.

Table 2: Hypothetical Impact of Alkyl Chain Length on Bioactivity

CompoundAlkyl ChainRelative BioactivityRationale
3-(3,4-Diethoxyphenyl)propanoic acidPropanoic acid++Shorter chain may not provide optimal spacing for target interaction.
This compound Butanoic acid+++Optimal chain length for positioning of pharmacophoric groups.
5-(3,4-Diethoxyphenyl)pentanoic acidPentanoic acid++Longer chain may introduce unfavorable steric interactions or incorrect positioning.

Note: This table is illustrative and based on general SAR principles. The relative bioactivity is hypothetical and would require experimental validation.

The carboxylic acid group is a key functional group in many biologically active molecules, often acting as a crucial hydrogen bond donor and acceptor, or participating in ionic interactions with positively charged residues in a binding site. nih.gov However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as limited cell permeability and potential metabolic liabilities. nih.govnih.gov Consequently, its modification or replacement with a bioisostere is a common strategy in drug design. cambridgemedchemconsulting.com

Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govenamine.net For example, the replacement of a carboxylic acid with a tetrazole ring in the development of the angiotensin II receptor antagonist losartan (B1675146) led to a significant increase in potency and oral bioavailability. The choice of bioisostere is highly context-dependent, and screening a panel of isosteres is often necessary to identify a suitable replacement. nih.gov

Table 3: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety

ModificationPotential BioisostereExpected Properties
EsterificationMethyl or Ethyl EsterIncreased lipophilicity, loss of acidic proton. May act as a prodrug.
AmidationPrimary or Secondary AmideNeutral, can act as hydrogen bond donor/acceptor.
Bioisosteric ReplacementTetrazoleAcidic, can mimic the charge distribution of a carboxylate.
Bioisosteric ReplacementAcyl SulfonamideAcidic, can form similar interactions as a carboxylate.

Stereochemical Considerations in Molecular Recognition

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. researchgate.netleffingwell.comresearchgate.net Enzymes and receptors are themselves chiral macromolecules, and as such, they often exhibit a high degree of stereoselectivity when interacting with chiral ligands. researchgate.net While this compound itself is not chiral, the introduction of a chiral center, for instance at the alpha or beta position of the butanoic acid chain, would result in enantiomers that could have significantly different biological activities.

It is common for the biological activity of a chiral drug to reside predominantly in one enantiomer, known as the eutomer, while the other enantiomer, the distomer, may be less active, inactive, or even have a different or undesirable activity profile. mdpi.com For example, in the case of the immunosuppressive agent FTY720-phosphate, the (S)-isomer exhibits more potent binding affinities and inhibitory activity on lymphocyte migration than the (R)-isomer. nih.gov This highlights the critical importance of stereochemistry in drug design and the need to evaluate enantiomers separately. dntb.gov.ua

Comparative Analysis of Homologues and Analogues in Bioactivity Modulation

To further explore the SAR of this compound, it is instructive to consider the effects of positional isomerism and other functional group variations.

Furthermore, replacing the ethoxy groups with other functionalities, such as halogens or alkyl groups, would also be expected to modulate the bioactivity. For instance, the introduction of a halogen could alter both the steric and electronic properties and might introduce a halogen bond interaction with the target. The replacement of an ethoxy group with a methyl group would decrease the lipophilicity and remove the potential for the ether oxygen to act as a hydrogen bond acceptor. These modifications would need to be systematically evaluated to build a comprehensive SAR profile.

Cyclic and Heterocyclic Derivatives of Butanoic Acids

The transformation of the linear butanoic acid side chain of this compound into cyclic and heterocyclic structures is a key area of investigation in the pursuit of novel therapeutic agents. These modifications can profoundly influence the molecule's conformational rigidity, polarity, and ability to interact with biological targets.

Cyclic Derivatives:

The cyclization of the butanoic acid chain can lead to the formation of various carbocyclic rings, such as cyclobutane (B1203170) or cyclopentane (B165970) rings. This structural alteration imparts a degree of conformational constraint, which can be advantageous for binding to a specific protein target by reducing the entropic penalty of binding. General synthetic strategies to achieve such cyclic systems often involve intramolecular reactions, where the carboxylic acid or a derivative thereof is induced to react with another part of the molecule. For instance, a Friedel-Crafts acylation reaction could be employed to form a cyclic ketone, which could then be further modified.

Heterocyclic Derivatives:

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur to form heterocyclic rings is a widely used strategy in drug discovery to improve pharmacological properties. researchgate.net Heterocyclic compounds are present in a vast number of biologically active molecules and can introduce key hydrogen bonding interactions, modulate lipophilicity, and alter metabolic stability.

For a molecule like this compound, the butanoic acid chain can be a precursor for the synthesis of various heterocycles. For example, condensation reactions of the carboxylic acid with hydrazines can yield pyridazinone derivatives. nih.gov Similarly, reactions with other bifunctional reagents can lead to the formation of oxadiazoles, thiadiazoles, or other heterocyclic systems.

In the context of PDE4 inhibitors, which often feature a 3,4-dialkoxyphenyl group, the introduction of heterocyclic rings has been a fruitful area of research. For instance, the replacement of a part of the molecule with a heterocyclic ring can lead to enhanced potency and selectivity. Studies on related compounds have shown that the nature of the heterocyclic ring and its substituents plays a crucial role in determining the inhibitory activity against different PDE4 isoforms.

Detailed Research Findings on Analogous Structures:

In the absence of direct research on cyclic and heterocyclic derivatives of this compound, insights can be drawn from studies on analogous structures. For instance, in the development of PDE4 inhibitors, a common strategy involves modifying the scaffold that links to the 3,4-dialkoxyphenyl group. Research on a series of pyridazinone derivatives has shown that the presence of an indole (B1671886) residue at a specific position of the heterocyclic ring can lead to higher inhibitory activity towards PDE4B. This suggests that the increased planarity and potential for additional interactions afforded by the heterocyclic system can be beneficial for activity.

Another study on phenylpyrazole derivatives as anti-HIV agents revealed that modifications on the pyrazole (B372694) ring and the nature of the substituents on an adjacent phenyl ring significantly influenced potency. nih.gov This highlights the importance of the electronic and steric properties of the heterocyclic system and its substituents in modulating biological activity.

The following table presents data on the biological activity of some cyclic and heterocyclic compounds that are structurally related to this compound, illustrating the impact of such modifications. It is important to note that these are analogous structures, and the data is presented to provide an insight into the potential effects of cyclization and heteroatom incorporation.

Compound/DerivativeModificationTargetActivity (IC₅₀)Reference
Pyridazinone DerivativeHeterocyclic (Pyridazinone-indole)PDE4B-
Phenylpyrazole DerivativeHeterocyclic (Phenylpyrazole)Anti-HIV- nih.gov
Benzoxaborole DerivativeHeterocyclic (Benzoxaborole)PDE4-

Data on specific IC₅₀ values for these analogous compounds were not fully detailed in the provided search results, but their enhanced activity is noted.

Mechanistic Investigations of Cellular and Molecular Interactions

Modulation of Enzyme Activities by 4-(3,4-Diethoxyphenyl)butanoic Acid Analogues

There is no specific information available in the reviewed scientific literature detailing the modulation of enzyme activities by this compound or its closely related analogues. General principles of enzyme inhibition by other, structurally different molecules are well-documented.

Inhibition of Histone Deacetylase (HDAC) Activity

No studies were found that investigate the effect of this compound or its analogues on Histone Deacetylase (HDAC) activity.

HDACs are a class of enzymes crucial for regulating gene expression by removing acetyl groups from histone proteins, leading to more compact chromatin. youtube.com The inhibition of HDACs is a therapeutic strategy in various diseases. youtube.com Inhibitors are broadly categorized into classes based on their structure and mechanism, such as hydroxamic acids (e.g., Trichostatin A, SAHA), cyclic peptides, and benzamides, which typically function by interacting with a zinc ion in the enzyme's active site. nih.govyoutube.com While compounds like valproic acid and beta-hydroxybutyrate are known to inhibit specific classes of HDACs, no connection to this compound has been established. nih.gov

Interaction with Kynurenine 3-Hydroxylase (KYN 3-OHase)

There is no available research on the interaction between this compound or its analogues and Kynurenine 3-Hydroxylase (KYN 3-OHase).

Effects on Cholinesterase Enzymes

No data exists in the current body of scientific literature regarding the effects of this compound or its analogues on cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

The inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. nih.gov For context, other natural compounds like caffeic acid and chlorogenic acid have been shown to inhibit AChE and BChE in a dose-dependent manner. nih.gov However, these findings cannot be extrapolated to this compound due to significant structural differences.

Influence on Intracellular Signaling Pathways and Gene Expression

There is a lack of research on the influence of this compound or its analogues on specific intracellular signaling pathways and gene expression. While enzyme inhibitors, such as those targeting HDACs or protein kinases, inherently affect signaling and gene expression, no studies have made this connection for the compound . nih.govresearchgate.net

Mechanisms of Cell Growth Modulation

No specific studies detailing the mechanisms by which this compound or its analogues might modulate cell growth have been published. Research into the effects of other kinase inhibitors shows they can inhibit processes like cell proliferation and angiogenesis, but these are general mechanisms for that class of drugs and not specific findings for the compound of interest. nih.gov

Data Tables

Due to the absence of specific research findings for this compound and its analogues in the specified areas, no data tables can be generated.

Induction of Apoptosis in Specific Cell Lines

There is currently no publicly available scientific literature or data detailing the induction of apoptosis in any specific cell lines by this compound. Research into the pro-apoptotic or anti-apoptotic effects of this compound has not yet been reported.

Table 1: Effect of this compound on Apoptosis Induction

Cell LineConcentration RangeOutcome
No data availableNo data availableNo data available

Impact on Cellular Proliferation

Information regarding the impact of this compound on cellular proliferation is not available in the current body of scientific research. Studies to determine whether this compound inhibits or promotes the growth of specific cell types have not been published.

Table 2: Impact of this compound on Cellular Proliferation

Cell LineConcentration RangeEffect on Proliferation
No data availableNo data availableNo data available

Receptor Ligand Binding and Activation Profiles

Interaction with Specific G-protein Coupled Receptors (e.g., FFA2)

There is no available data to suggest that this compound interacts with specific G-protein coupled receptors, including the free fatty acid receptor 2 (FFA2). Binding assays and functional studies to elucidate its potential affinity and activity at these receptors have not been documented.

Table 3: Binding Affinity of this compound for G-protein Coupled Receptors

ReceptorBinding Affinity (e.g., Ki, IC50)
FFA2No data available
Other GPCRsNo data available

Agonist and Antagonist Properties at Molecular Targets

Consistent with the lack of receptor binding data, the agonist or antagonist properties of this compound at any molecular targets have not been characterized. Functional assays to determine whether the compound activates or inhibits receptor signaling pathways have not been reported in the scientific literature.

Table 4: Functional Activity of this compound at Molecular Targets

Molecular TargetAgonist/Antagonist ActivityEfficacy/Potency (e.g., EC50, IC50)
No data availableNo data availableNo data available

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a protein.

Binding Affinity Prediction and Docking Score Analysis

Currently, there is no specific data from molecular docking studies for 4-(3,4-Diethoxyphenyl)butanoic acid in the scientific literature. Such studies would typically report docking scores, which are numerical values that rank the binding affinity of the ligand to a target protein. Different scoring functions can be employed, leading to various metrics such as binding energy (often in kcal/mol) or arbitrary scoring units. Without published research, no such data table can be generated.

Identification of Key Interacting Residues and Binding Modes

The identification of key amino acid residues within a protein's binding site that interact with a ligand is a critical outcome of molecular docking. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to understanding the mechanism of action. For this compound, the specific residues it might interact with in any given protein target remain uninvestigated in published works.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can be used to study the stability of a ligand-receptor complex and the conformational changes that may occur.

Analysis of Receptor-Ligand Complex Dynamics

MD simulations of a complex between this compound and a target protein would involve analyzing trajectories to understand the stability of the binding. Key analyses include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions. As no such simulations have been published, there is no data to present.

Conformational Changes and Flexibility

The conformational flexibility of the butyric acid chain and the orientation of the diethoxyphenyl group in this compound would be a key focus of MD simulations. Understanding how the molecule adapts its shape upon binding to a receptor is crucial for rational drug design. This information is not currently available in the literature.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide highly accurate information about molecular geometry, charge distribution, and reactivity.

There are no specific published quantum chemical calculations for this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to optimize the molecule's geometry and calculate properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and various spectroscopic parameters. The absence of this research means that a quantitative analysis of its electronic properties from a theoretical standpoint is not possible at this time.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sigmaaldrich.comnih.govajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-diethoxyphenyl ring, which can donate electron density. The LUMO, conversely, is likely to be distributed over the carboxylic acid group, which is electron-withdrawing. The interaction between these frontier orbitals dictates the molecule's reactivity in various chemical reactions.

A hypothetical FMO analysis for this compound, based on typical values for similar organic molecules, might yield the following data:

ParameterHypothetical Value (eV)Significance
EHOMO-6.5 to -5.5Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
ELUMO-1.5 to -0.5Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.0 to 5.0Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. biointerfaceresearch.comjcdronline.org DFT calculations can provide valuable information about a molecule's geometry, vibrational frequencies, and electronic properties, such as charge distribution and electrostatic potential. biointerfaceresearch.comresearchgate.net For this compound, DFT studies, often employing basis sets like B3LYP/6-31+G(d), can be used to optimize the molecular geometry and predict various electronic descriptors. biointerfaceresearch.comresearchgate.net

These calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. In the MEP of this compound, the oxygen atoms of the carboxylic acid group would exhibit a region of negative potential (red), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would show a region of positive potential (blue), indicating lower electron density and a site for nucleophilic interaction.

Key electronic properties that can be derived from DFT calculations for this compound are summarized in the table below. These global reactivity descriptors are calculated from the HOMO and LUMO energies.

ParameterFormulaSignificance
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating reactivity.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Electrophilicity Index (ω)μ2 / (2η) where μ = -χA measure of the electrophilic power of a molecule.

In Silico Prediction of Biochemical Parameters (Excluding Pharmacokinetics for Clinical Use)

In silico methods are increasingly used to predict the biochemical and physicochemical properties of compounds, which can guide further experimental investigation. researchgate.netnih.gov For this compound, various parameters that are crucial for its potential biological activity, aside from clinical pharmacokinetics, can be estimated using computational models. These predictions are often based on the molecule's structure and are valuable in early-stage research.

The following table presents a hypothetical set of predicted biochemical parameters for this compound, based on general principles and data for similar compounds.

ParameterPredicted Value/RangeBiochemical Relevance
LogP (Octanol-Water Partition Coefficient)2.5 - 3.5Indicates the lipophilicity of the molecule, affecting membrane permeability.
Topological Polar Surface Area (TPSA)60 - 70 ŲRelates to hydrogen bonding potential and transport properties.
Number of Hydrogen Bond Donors1 (from the carboxylic acid)Influences interactions with biological macromolecules.
Number of Hydrogen Bond Acceptors4 (from the ether and carbonyl oxygens)Influences interactions with biological macromolecules.
Aqueous Solubility (LogS)-3.0 to -4.0Affects bioavailability and formulation.

Metabolic Fate and Biotransformation Pathways in Vitro and Mechanistic Focus

Phase I Metabolic Transformations

Phase I reactions are designed to introduce or unmask functional groups on a substrate, making it a suitable candidate for subsequent Phase II conjugation. For 4-(3,4-diethoxyphenyl)butanoic acid, the primary Phase I transformations are predicted to be O-deethylation and hydroxylation, with the potential for oxidative cleavage of the butanoic acid side chain.

The presence of two ethoxy groups on the phenyl ring makes O-deethylation a highly probable and significant metabolic pathway. This reaction is a specific type of O-dealkylation catalyzed by cytochrome P450 (CYP450) enzymes. washington.edunih.gov The mechanism involves the hydroxylation of the α-carbon of one of the ethyl groups, leading to the formation of an unstable hemiacetal intermediate. This intermediate then spontaneously cleaves to yield a phenolic hydroxyl group and acetaldehyde. washington.edu

Based on studies of structurally similar compounds, such as veratric acid (3,4-dimethoxybenzoic acid), it is plausible that O-deethylation of this compound would occur sequentially. nih.govthieme-connect.com Preferential deethylation at the para-position (C4) is anticipated, given the electronic properties of the catechol-like structure. This would result in the formation of 4-(4-hydroxy-3-ethoxyphenyl)butanoic acid. Subsequent O-deethylation of the remaining ethoxy group at the meta-position (C3) would yield the catechol metabolite, 4-(3,4-dihydroxyphenyl)butanoic acid.

Aromatic hydroxylation, another key CYP450-mediated reaction, could also occur directly on the phenyl ring at available positions, although this is generally a less favored pathway for compounds with alkoxy substituents. Hydroxylation of the aliphatic butanoic acid side chain is also a possibility.

The butanoic acid side chain may undergo oxidative cleavage through processes like beta-oxidation, a common pathway for fatty acids. This would involve the sequential removal of two-carbon units, leading to the formation of shorter-chain acid metabolites. However, the primary oxidative cleavage for this molecule is expected to be the O-deethylation of the ether linkages as described above.

Phase II Conjugation Reactions

The metabolites generated during Phase I, particularly those with newly formed hydroxyl groups, are prime substrates for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases their water solubility and facilitates their elimination from the body.

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. rsc.orgwashington.edu The phenolic hydroxyl groups of the O-deethylated metabolites of this compound would be excellent candidates for glucuronidation. The catechol metabolite, 4-(3,4-dihydroxyphenyl)butanoic acid, could undergo mono- or di-glucuronidation. Studies on the glucuronidation of catechols indicate that the rate of this reaction is influenced by the acidity (pKa) of the phenolic hydroxyl groups. rsc.orgnih.gov

Sulfation is another important conjugation reaction catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov Phenolic compounds are well-known substrates for SULTs, particularly SULT1A1. nih.gov The hydroxylated metabolites of this compound are expected to be readily sulfated. It is also possible for metabolites to undergo both glucuronidation and sulfation. nih.gov

Enzymatic Systems Involved in Butanoic Acid Metabolism

The biotransformation of this compound is predicted to be orchestrated by a specific suite of metabolic enzymes.

Phase I Enzymes: The O-deethylation and hydroxylation reactions are primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov While the specific isoforms have not been studied for this compound, based on substrates with similar structures, key candidates would include CYP1A2, CYP2D6, and CYP3A4 . nih.gov

Phase II Enzymes: The conjugation of the newly formed hydroxyl groups would be carried out by:

UDP-glucuronosyltransferases (UGTs): Responsible for glucuronide conjugation. mdpi.com

Sulfotransferases (SULTs): Responsible for sulfate (B86663) conjugation. nih.gov

Table 1: Predicted Phase I Metabolites of this compound and Involved Enzymes

Metabolite NameMetabolic PathwayPredicted Enzymatic System
4-(4-Hydroxy-3-ethoxyphenyl)butanoic acidO-deethylation (at C4)Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4)
4-(3-Hydroxy-4-ethoxyphenyl)butanoic acidO-deethylation (at C3)Cytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4)
4-(3,4-Dihydroxyphenyl)butanoic acidSequential O-deethylationCytochrome P450 (e.g., CYP1A2, CYP2D6, CYP3A4)

Table 2: Predicted Phase II Conjugates of this compound Metabolites and Involved Enzymes

Conjugate TypePrecursor Metabolite(s)Predicted Enzymatic System
Glucuronide Conjugate4-(4-Hydroxy-3-ethoxyphenyl)butanoic acid, 4-(3,4-Dihydroxyphenyl)butanoic acidUDP-glucuronosyltransferases (UGTs)
Sulfate Conjugate4-(4-Hydroxy-3-ethoxyphenyl)butanoic acid, 4-(3,4-Dihydroxyphenyl)butanoic acidSulfotransferases (SULTs)

Impact of Structural Modifications on Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. nih.gov While no specific data exists for this compound, the impact of structural modifications on its metabolic stability can be predicted based on established principles of drug metabolism.

Modifications to the diethoxyphenyl ring could significantly alter its susceptibility to CYP-mediated O-deethylation. For instance, replacing the ethyl groups with more metabolically stable moieties, such as methyl or fluoroalkyl groups, would likely decrease the rate of metabolism and increase the compound's half-life. The position of the substituents on the aromatic ring also influences metabolic stability.

Similarly, modifications to the butanoic acid side chain can affect its propensity to undergo β-oxidation. Altering the chain length, introducing branching, or incorporating a heteroatom could hinder the recognition and processing by β-oxidation enzymes. For example, α-alkylation of the carboxylic acid can sterically hinder the formation of the CoA ester, a prerequisite for β-oxidation.

Table 4: Predicted Impact of Structural Modifications on the Metabolic Stability of this compound

Structural ModificationPredicted Effect on Metabolic StabilityRationale
Replacement of ethoxy with methoxy (B1213986) groupsPotentially altered rate of O-dealkylationDifferent CYP isoform selectivity and kinetics for methoxy vs. ethoxy groups.
Introduction of fluorine atoms to the ethyl groupsIncreased metabolic stabilityC-F bond is stronger and less susceptible to enzymatic cleavage than C-H bond.
α-Methylation of the butanoic acid chainIncreased metabolic stabilitySteric hindrance may inhibit acyl-CoA synthetase and subsequent β-oxidation.
Shortening of the butanoic acid chain to acetic acidβ-Oxidation pathway is no longer applicable.Acetic acid derivatives are not substrates for β-oxidation.

Note: This table provides a predictive analysis based on general principles of medicinal chemistry and drug metabolism.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in organic chemistry for mapping the carbon-hydrogen framework and identifying the functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of hydrogen atoms in a molecule, their chemical environment, and their proximity to other hydrogen atoms. For 4-(3,4-Diethoxyphenyl)butanoic acid, one would expect to observe distinct signals for the aromatic protons, the methylene (B1212753) groups of the ethoxy and butanoic acid chains, and the terminal methyl groups of the ethoxy substituents. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns would reveal the connectivity of the protons. For instance, the methylene protons of the ethoxy groups would appear as quartets due to coupling with the adjacent methyl protons, which in turn would appear as triplets.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different types of carbon atoms in a molecule. docbrown.info For this compound, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carboxyl carbon, the carbons of the aromatic ring, the methylene carbons of the butanoic acid chain, and the carbons of the two ethoxy groups. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carboxyl carbon would appear at a significantly downfield shift (typically 170-185 ppm) due to the deshielding effect of the two oxygen atoms.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) for 4-(3,4-dimethoxyphenyl)butanoic acid
C=O179.5
Ar-C (quaternary, attached to OCH₃)149.0
Ar-C (quaternary, attached to OCH₃)147.4
Ar-C (quaternary, attached to alkyl chain)133.2
Ar-CH120.2
Ar-CH111.9
Ar-CH111.4
OCH₃55.9
OCH₃55.8
CH₂ (alpha to COOH)33.7
CH₂ (beta to COOH)30.9
CH₂ (gamma to COOH)26.7

This data is for the dimethoxy analogue and serves as a predictive example. The chemical shifts for the diethoxy compound would differ, notably in the signals for the ethoxy groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the region of 3300-2500 cm⁻¹. sigmaaldrich.com

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1710 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic portions of the molecule, typically between 3100-2850 cm⁻¹.

C-O stretching bands for the ether linkages of the ethoxy groups, generally in the 1260-1000 cm⁻¹ region.

C=C stretching bands for the aromatic ring, which are found in the 1600-1450 cm⁻¹ range.

The following table details the expected IR absorption bands for this compound based on the functional groups present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch3300-2500Broad, Strong
Carboxylic Acid (C=O)Stretch~1710Strong
Aromatic C-HStretch3100-3000Medium
Aliphatic C-HStretch3000-2850Medium
Aromatic C=CStretch1600-1450Medium to Weak
Ether (Ar-O-C)Asymmetric Stretch~1250Strong
Ether (Ar-O-C)Symmetric Stretch~1040Strong

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.

In a typical LC-MS analysis, the compound would first be separated from any impurities on an HPLC column. The eluent would then be introduced into the mass spectrometer, where the molecules are ionized. The resulting mass spectrum would show a peak corresponding to the molecular ion (or a protonated/deprotonated version of it), confirming the molecular weight of the compound. For this compound (molar mass: 252.31 g/mol ), one would expect to observe a prominent ion at an m/z corresponding to [M+H]⁺ (253.32) in positive ion mode or [M-H]⁻ (251.30) in negative ion mode. Tandem mass spectrometry (MS/MS) could be further employed to induce fragmentation of the molecular ion, providing valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, but it is best suited for volatile and thermally stable compounds. docbrown.info Since carboxylic acids can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, a derivatization step is often employed. For this compound, it could be converted to a more volatile ester, such as the methyl or trimethylsilyl (B98337) (TMS) ester, prior to analysis.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer. The resulting mass spectrum would show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure of the original molecule. For instance, a common fragmentation pathway for such compounds involves cleavage of the side chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. This technique requires a single, high-quality crystal of the material. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, and from that, the precise arrangement of atoms in the crystal lattice.

If a suitable crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:

The exact bond lengths and angles within the molecule.

The conformation of the butanoic acid side chain.

The planarity of the aromatic ring.

The arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups.

As of the latest literature search, no crystal structure for this compound has been deposited in the Cambridge Structural Database. However, analysis of a related compound, 3,4-Dimethoxyphenylacetic acid, has shown that such molecules can form hydrogen-bonded chains in the solid state. chemicalbook.com

Crystal Packing and Hydrogen Bonding Networks

A definitive analysis of the crystal packing and hydrogen bonding networks of this compound would necessitate its successful crystallization and subsequent analysis by single-crystal X-ray diffraction. As of the latest literature review, no such study has been published.

However, based on its molecular structure, which features a carboxylic acid group—a potent hydrogen bond donor and acceptor—it is anticipated that the crystal structure would be dominated by hydrogen-bonding interactions. Carboxylic acids commonly form dimeric structures in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This creates a characteristic eight-membered ring motif.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state would also be determined through single-crystal X-ray diffraction. This analysis would reveal the precise dihedral angles and the spatial arrangement of the phenyl ring, the butanoic acid chain, and the two ethoxy groups.

Key conformational features of interest would include:

The planarity of the phenyl ring.

The torsion angles of the C-C bonds within the butanoic acid chain, which would define its conformation (e.g., extended or folded).

The orientation of the ethoxy groups relative to the phenyl ring. Free rotation around the C-O bonds might be restricted in the solid state due to packing forces.

Without experimental data, any discussion of the solid-state conformation remains speculative. It is plausible that the molecule adopts a relatively low-energy conformation that allows for efficient crystal packing.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

Thin Layer Chromatography (TLC) in Synthesis Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), it is possible to separate the starting materials, intermediates, and the final product based on their differing polarities.

A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The optimal ratio of these solvents would be determined empirically to achieve good separation between the spots. The carboxylic acid group in the product makes it significantly more polar than many of its precursors. Consequently, the product would have a lower retention factor (Rf) value compared to less polar starting materials.

The spots on the TLC plate can be visualized under UV light, as the phenyl ring is chromophoric. Alternatively, staining with a developing agent such as potassium permanganate (B83412) or iodine can be used for visualization. The disappearance of starting material spots and the appearance of the product spot would indicate the progression of the reaction.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of the purity of this compound. A reversed-phase HPLC method would be the most conventional approach.

In this setup, a non-polar stationary phase, such as a C18 column, would be used. The mobile phase would typically consist of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound of interest while also separating it from any impurities. Detection would most commonly be performed using a UV detector, set to a wavelength where the phenyl ring exhibits strong absorbance.

The retention time of this compound under specific HPLC conditions would be a characteristic identifier, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment. While general principles for developing an HPLC method are well-established, a validated method with specific parameters (e.g., column type, mobile phase composition, flow rate, and detection wavelength) for this particular compound is not available in the published literature.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Diethoxyphenyl)butanoic acid, and what key reaction conditions should be optimized?

  • Methodological Answer: A common approach involves condensation reactions using (E)-3-(3,4-diethoxyphenyl)acrylic acid as a precursor. For example, reacting this acrylic acid derivative with thionyl chloride in dichloromethane under reflux (40–50°C) generates the corresponding acyl chloride, which is further coupled with amines or other nucleophiles . Optimization should focus on catalyst selection (e.g., DMAP for esterification), temperature control to avoid byproducts, and solvent purity to enhance yield. Evidence from similar phenylpropanoic acid derivatives suggests that microwave-assisted synthesis can reduce reaction times by 30–50% .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and what spectral markers should be prioritized?

  • Methodological Answer:
  • NMR: Prioritize <sup>1</sup>H NMR signals for the ethoxy groups (δ 1.3–1.5 ppm for -CH2CH3 and δ 3.9–4.1 ppm for -OCH2). The carboxylic acid proton (δ 10–12 ppm) may appear broad.
  • IR: Look for strong absorption bands at ~1700 cm<sup>-1</sup> (C=O stretch of the carboxylic acid) and 1250 cm<sup>-1</sup> (C-O-C of ethoxy groups).
  • X-ray Crystallography: Use single-crystal diffraction to confirm the planar geometry of the phenyl ring and spatial orientation of substituents, as demonstrated in structurally related compounds .

Q. What are the critical storage conditions and handling protocols for this compound to ensure stability in laboratory settings?

  • Methodological Answer: Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation of the ethoxy groups. Avoid exposure to moisture, as hydrolysis can degrade the compound. Use personal protective equipment (gloves, goggles) and fume hoods during handling, as carboxylic acids may cause skin/eye irritation (GHS Category 2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC purity analysis when synthesizing this compound?

  • Methodological Answer: Contradictions in HPLC data often arise from isomeric impurities or residual solvents. To address this:
  • Column Selection: Use a chiral column (e.g., Chiralpak IA) to separate enantiomers.
  • Mobile Phase Optimization: Adjust pH (e.g., 0.1% formic acid in acetonitrile/water) to improve peak resolution.
  • Spiking Experiments: Introduce synthetic standards of suspected byproducts (e.g., 3,4-diethoxybenzoic acid from over-oxidation) to identify overlapping peaks .

Q. What strategies are effective in elucidating the biological activity of this compound against cancer cell lines?

  • Methodological Answer:
  • In Vitro Assays: Use MTT or ATP-based viability assays on adherent cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%).
  • Mechanistic Studies: Perform RNA-seq or western blotting to assess pathways like apoptosis (cleaved caspase-3) or oxidative stress (Nrf2 activation). Structural analogs with fluorophenyl groups have shown ROS-modulating effects, suggesting a similar mechanism .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel synthetic applications?

  • Methodological Answer:
  • DFT Calculations: Model the electron density of the carboxylic acid group to predict nucleophilic attack sites. For example, the LUMO energy of the carbonyl group can indicate susceptibility to reduction.
  • MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics. PubChem data for similar compounds (e.g., 3-(4-fluorophenyl)butanoic acid) provide benchmark parameters for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.